Cas no 1396713-55-5 (butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate)

butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate 化学的及び物理的性質
名前と識別子
-
- butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate
- butyl 4-[[2-(4-fluorophenyl)tetrazole-5-carbonyl]amino]benzoate
- F6237-1759
- butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate
- butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate
- VU0538879-1
- 1396713-55-5
- AKOS024541398
-
- インチ: 1S/C19H18FN5O3/c1-2-3-12-28-19(27)13-4-8-15(9-5-13)21-18(26)17-22-24-25(23-17)16-10-6-14(20)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,26)
- InChIKey: RPUFTIAMDWNBLB-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1N=NC(C(NC2C=CC(=CC=2)C(=O)OCCCC)=O)=N1
計算された属性
- 精确分子量: 383.13936762g/mol
- 同位素质量: 383.13936762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 8
- 複雑さ: 522
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99Ų
- XLogP3: 4.2
butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6237-1759-1mg |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6237-1759-30mg |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6237-1759-4mg |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6237-1759-50mg |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6237-1759-5μmol |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6237-1759-3mg |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6237-1759-75mg |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6237-1759-20μmol |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6237-1759-15mg |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6237-1759-20mg |
butyl 4-[2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amido]benzoate |
1396713-55-5 | 20mg |
$99.0 | 2023-09-09 |
butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoateに関する追加情報
Butyl 4-2-(4-Fluorophenyl)-2H-1,2,3,4-Tetrazole-5-Amidobenzoate: A Comprehensive Overview
Butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate (CAS No. 1396713-55-5) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities and structural versatility.
The chemical structure of butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate is characterized by a tetrazole ring attached to a benzene ring with a fluorine substituent and an amidobenzoate moiety. The presence of the fluorine atom and the tetrazole ring imparts specific physicochemical properties that make this compound particularly interesting for drug design and development.
Recent studies have highlighted the potential of tetrazoles as bioisosteres for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates. The butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate molecule is no exception. Its unique structure allows it to mimic the behavior of carboxylic acids while offering enhanced stability and metabolic resistance.
In the context of medicinal chemistry, butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate has been investigated for its potential as an inhibitor of various enzymes and receptors. One notable area of research is its activity against angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system (RAS). Inhibitors of ACE are widely used in the treatment of hypertension and heart failure. Preliminary studies have shown that this compound exhibits promising ACE inhibitory activity, making it a potential candidate for further development in this therapeutic area.
Beyond its potential as an ACE inhibitor, butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate has also been explored for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including arthritis and inflammatory bowel disease (IBD). Research has indicated that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The pharmacokinetic profile of butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate has also been studied extensively. Its high lipophilicity and low molecular weight contribute to favorable absorption and distribution properties. Additionally, the presence of the tetrazole ring enhances metabolic stability, reducing the risk of rapid degradation in vivo. These properties make it an attractive candidate for oral administration.
In preclinical studies involving animal models, butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate has demonstrated good safety and tolerability profiles. Toxicological assessments have shown that it does not exhibit significant cytotoxicity or genotoxicity at therapeutic concentrations. These findings support its further evaluation in clinical trials.
The development of new drugs often involves extensive optimization processes to enhance efficacy and reduce side effects. In this regard, researchers have conducted structure-activity relationship (SAR) studies to identify key structural features that contribute to the biological activity of butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate. These studies have provided valuable insights into the role of specific functional groups and substituents in modulating its pharmacological properties.
In conclusion, butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate (CAS No. 1396713-55-5) represents a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its use in various medical conditions.
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